molecular formula C16H15IO3 B8622730 Acetic acid 5-benzyloxy-2-iodo-benzyl ester

Acetic acid 5-benzyloxy-2-iodo-benzyl ester

Cat. No. B8622730
M. Wt: 382.19 g/mol
InChI Key: JCLWILJQNUOUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid 5-benzyloxy-2-iodo-benzyl ester is a useful research compound. Its molecular formula is C16H15IO3 and its molecular weight is 382.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid 5-benzyloxy-2-iodo-benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid 5-benzyloxy-2-iodo-benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Acetic acid 5-benzyloxy-2-iodo-benzyl ester

Molecular Formula

C16H15IO3

Molecular Weight

382.19 g/mol

IUPAC Name

(2-iodo-5-phenylmethoxyphenyl)methyl acetate

InChI

InChI=1S/C16H15IO3/c1-12(18)19-11-14-9-15(7-8-16(14)17)20-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3

InChI Key

JCLWILJQNUOUSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)OCC2=CC=CC=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred solution of 3-benzyloxybenzyl alcohol (5.5 g, 25.7 mmol) in methanol (100 mL) and sodium hydrogencarbonate (8.4 g, 100 mmol) was added a 1.0 M solution of iodine monochloride in dichloromathane (30 mL) at 0° C. The reaction mixture was brought to room temperature and stirring continued for additional 1 h. The reaction mixture was concentrated and then diluted with dicholomethane (150 mL), washed with 10% aqueous sodium thiosulfate and dried (Na2SO4). The desired compound was purified by flash chromatography (silica) using 20% ethyl acetate in hexane to give 5-benzyloxy-2-iodobenzyl alcohol (6.2 g, 71% yield). The alcohol (4.2 g, 12.4 mmol) was dissolved in dichloromethane (100 mL) added acetic anhydride (2.52 g, 24.7 mmol) and catalytic amount of 4-dimethylaminopyridine. The reaction mixture was then stirred for 12 h, washed with aqueous sodium hydrogencarbonate and then dried (Na2SO4) to give acetic acid 5-benzyloxy-2-iodo-benzyl ester in quantitative yield. MS (ESI) 405 (M+Na); Rf=2.27.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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